molecular formula C7H9NO3 B14556181 2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- CAS No. 61736-45-6

2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl-

Cat. No.: B14556181
CAS No.: 61736-45-6
M. Wt: 155.15 g/mol
InChI Key: BBQVXSYQZMPDMT-UHFFFAOYSA-N
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Description

2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- is a heterocyclic organic compound. It belongs to the oxazine family, which is characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of three methyl groups at positions 3, 5, and 6 adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a carbonyl compound in the presence of an oxidizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures consistent quality and yield, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3-Oxazine-2,4(3H)-dione: Lacks the methyl groups, leading to different chemical properties.

    1,3-Oxazolidine-2,4-dione: A related compound with a different ring structure.

    2H-1,3-Benzoxazine-2,4(3H)-dione: Contains a benzene ring, adding aromatic properties.

Uniqueness

2H-1,3-Oxazine-2,4(3H)-dione, 3,5,6-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and interactions. These modifications can enhance its stability, solubility, and biological activity compared to similar compounds.

Properties

CAS No.

61736-45-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3,5,6-trimethyl-1,3-oxazine-2,4-dione

InChI

InChI=1S/C7H9NO3/c1-4-5(2)11-7(10)8(3)6(4)9/h1-3H3

InChI Key

BBQVXSYQZMPDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=O)N(C1=O)C)C

Origin of Product

United States

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